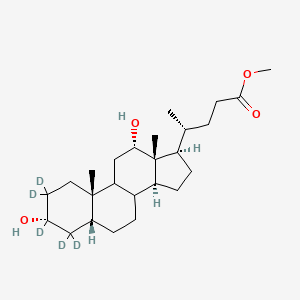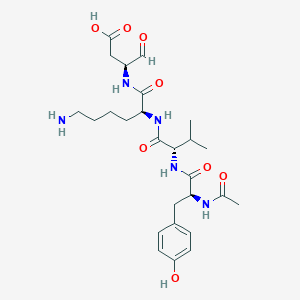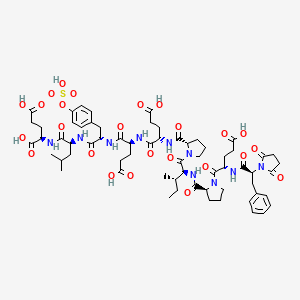
Imatinib related substance b
Übersicht
Beschreibung
Imatinib related substance B, also known as Imatinib impurity B, is an impurity of Imatinib . Imatinib, marketed as Gleevec, is a tyrosine kinase receptor inhibitor used for cancer therapy . This impurity is also a COVID-19-related research product .
Synthesis Analysis
The synthesis of Imatinib impurities, including impurity B, has been achieved by designing new and simple methods . The synthesized compounds were characterized and confirmed using IR, 1H-NMR, and Mass Spectrometry for the evaluation of the genotoxic nature of Imatinib impurities .
Molecular Structure Analysis
The molecular structure of Imatinib related substance B contains a total of 74 bonds, including 43 non-H bonds, 25 multiple bonds, 7 rotatable bonds, 1 double bond, 24 aromatic bonds, 5 six-membered rings, 1 secondary amide (aromatic), and 1 secondary amine (aromatic) .
Chemical Reactions Analysis
Imatinib, from which the related substance B is derived, has been found to induce changes in protein expression and ATP-binding affinities of kinases in Chronic Myelocytic Leukemia (CML) cells .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Piperidine, a major component of Imatinib (Piperidine)-N,N-dioxide, has been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
Tyrosine Kinase Inhibition
Imatinib mesylate, a related compound, is a potent antineoplastic agent that acts as a tyrosine kinase inhibitor . It is used for the treatment of different types of cancers such as chronic Myelogenous leukemia (CML), acute lymphocytic leukemia (ALL), Philadelphia chromosome-positive (ph+), certain types of gastrointestinal stromal tumors (GIST), and hypereosinophilic syndrome (HES) .
Inhibition of Cell Migration
Both piperidine and piperine, components of Imatinib (Piperidine)-N,N-dioxide, lead to inhibition of cell migration, which helps in cell cycle arrest to inhibit survivability of cancer cells .
Regulation of Crucial Signaling Pathways
Piperidine and piperine regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Induction of Apoptosis
Piperine, a component of Imatinib (Piperidine)-N,N-dioxide, has been observed to induce apoptosis in breast cancer cells by inhibiting the phosphatidylinositor-3-kinase/Akt signaling pathway .
Genotoxic Impurity Analysis
Imatinib mesylate and its related impurities, including Imatinib related substance b, are studied for their genotoxic nature. These impurities may or may not act as genotoxic on cells or DNA and will cause mutation .
Wirkmechanismus
Imatinib, the parent compound of Imatinib related substance B, inhibits Bcr-Abl tyrosine kinase, the constitutive abnormal gene product of the Philadelphia chromosome in chronic myeloid leukemia (CML) . Inhibition of this enzyme blocks proliferation and induces apoptosis in Bcr-Abl positive cell lines .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Imatinib related substance B . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The future of kinase drug discovery, including substances related to Imatinib, is promising. The challenge of drug resistance to kinase inhibitors is being met, and the field is progressing rapidly . The discovery of Imatinib established a new group of therapy called “targeted therapy”, since treatment can be tailored specifically to the unique cancer genetics of each patient .
Eigenschaften
IUPAC Name |
4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKGVMIUOYNDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857871 | |
| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imatinib (Piperidine)-N,N-dioxide | |
CAS RN |
571186-93-1 | |
| Record name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571186-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












